
A Comparative Guide to PI3K Inhibitors:
Spotlight on TOS-358

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: As-358

Cat. No.: B12413905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth,

proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime

target for therapeutic intervention. While several PI3K inhibitors have been developed, their

clinical utility has often been hampered by off-target toxicities and limited efficacy. This guide

provides a detailed comparison of TOS-358, a novel covalent PI3Kα inhibitor, with other

prominent PI3K inhibitors, supported by available preclinical and clinical data.

Introduction to TOS-358
TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of PI3K

(PI3Kα), developed by Totus Medicines.[1][2] It is designed to selectively target and form a

durable, irreversible bond with both wild-type and mutant forms of PI3Kα, leading to profound

and sustained inactivation of the enzyme.[3] This covalent mechanism is intended to overcome

the limitations of reversible inhibitors, where target occupancy can fluctuate.[3] Preclinical data

has highlighted its high selectivity for PI3Kα, and it is currently being evaluated in a Phase 1/1b

clinical trial (NCT05683418) for patients with various solid tumors harboring PIK3CA mutations.

[4][5]

The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by

receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K
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phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-

3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating

downstream proteins like AKT, which in turn regulates a multitude of cellular processes

essential for cell growth and survival. PI3K inhibitors block this initial phosphorylation step,

thereby inhibiting the entire downstream cascade.
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Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
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Quantitative Data Comparison
Biochemical Potency and Selectivity
The selectivity of a PI3K inhibitor is a critical determinant of its therapeutic window. Pan-PI3K

inhibitors target multiple isoforms, which can lead to broader but also more toxic effects.

Isoform-selective inhibitors, particularly those targeting PI3Kα, aim to concentrate the

therapeutic effect on the most frequently mutated isoform in solid tumors while sparing others.

TOS-358 is reported to be a highly selective covalent inhibitor of PI3Kα.[6] Preclinical data

demonstrates its potent inhibition of both wild-type and the common H1047R mutant of PI3Kα,

with IC50 values of 2.2 nM and 4.1 nM, respectively.[6] While specific IC50 values against

other isoforms are not yet publicly available, it is reported to have a "clean kinome profile" and

high selectivity over other PI3K isoforms.[6]

Inhibitor Type
PI3Kα
(IC50, nM)

PI3Kβ
(IC50, nM)

PI3Kγ (IC50,
nM)

PI3Kδ
(IC50, nM)

TOS-358
α-selective

(covalent)

2.2 (WT), 4.1

(H1047R)[6]

Data not

available

Data not

available

Data not

available

Alpelisib α-selective 5 1,200 290 250

Inavolisib α-selective 0.038
>300-fold

selective

>300-fold

selective

>300-fold

selective

Copanlisib Pan-PI3K 0.5 3.7 6.4 0.7

Duvelisib δ/γ-selective 1,602 85 27 2.5

Idelalisib δ-selective 8,600 4,000 2,100 19

Note: IC50 values can vary between different assays and experimental conditions. Data is

compiled from multiple sources for comparison.

Clinical Safety and Tolerability
A major challenge with PI3K inhibitors has been managing their on-target, off-tumor toxicities,

most notably hyperglycemia (due to PI3Kα's role in insulin signaling), diarrhea, and rash. The

distinct safety profile of TOS-358 is a key area of its development.
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Early results from the Phase 1 dose-escalation portion of the NCT05683418 trial of TOS-358

have been promising. Reports indicate 95% target engagement with no grade 3 or 4 toxicities

observed at low doses (e.g., 5 mg BID).[1][7] An abstract from ESMO Congress 2024 further

noted that adverse events were mostly low-grade, dose-dependent, and manageable without

requiring dose reductions.[8] This contrasts sharply with the significant rates of high-grade

toxicities seen with other approved PI3K inhibitors. Preclinical studies also showed that TOS-

358 did not induce significant hyperglycemia in animal models (mice and dogs) at efficacious

doses.[6]

The following table summarizes key adverse events from the pivotal clinical trials of selected

PI3K inhibitors.

Adverse
Event

TOS-358
(Phase 1)[1]
[8]

Alpelisib
(SOLAR-1)
[9][10]

Copanlisib
(CHRONOS-
1)[11][12]

Duvelisib
(DUO)[13]

Idelalisib
(Study 116)

Hyperglycemi

a

No Grade 3/4

at low doses

Any Grade:

63.7%Grade

3/4: 36.6%

Any Grade:

50.0%Grade

3/4: 40.5%

Not a major

reported AE

Not a major

reported AE

Diarrhea
Mostly low-

grade

Any Grade:

57.7%Grade

3: 6.7%

Any Grade:

35.2%Grade

3: 8.5%

Any Grade:

51%Grade

≥3: Data

varies

Any Grade:

43%Grade

≥3: 13%

Rash
Mostly low-

grade

Any Grade:

35.6%Grade

3: 9.9%

Not a major

reported AE

Any Grade:

12%

Any Grade:

Data varies

Neutropenia
Data not

available

Not a major

reported AE

Any Grade:

28.9%Grade

3/4: 24%

Any Grade:

Data

variesGrade

≥3: 29.0%

Any Grade:

54%Grade

≥3: 34%

Hypertension
Data not

available

Not a major

reported AE

Any Grade:

29.6%Grade

3/4: 23.9%

Not a major

reported AE

Not a major

reported AE
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Experimental Protocols
Reproducibility of experimental data is paramount. Below are generalized protocols for key

assays used in the characterization of PI3K inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of a PI3K isoform by measuring the amount of ADP

produced during the phosphorylation of a lipid substrate (e.g., PIP2).

Step 1: Kinase Reaction Step 2: ATP Depletion Step 3: Signal Generation

1. Combine PI3K enzyme,
lipid substrate (PIP2),

and inhibitor (e.g., TOS-358)

2. Initiate reaction
by adding ATP

3. Incubate at room
temperature (e.g., 60 min)

4. Add ADP-Glo™ Reagent
to stop reaction and

deplete remaining ATP

5. Incubate at room
temperature (e.g., 40 min)

6. Add Kinase Detection Reagent
to convert ADP to ATP

7. Luciferase/Luciferin reaction
generates light from new ATP

8. Incubate at room
temperature (e.g., 30-60 min)

9. Measure luminescence
(Signal ∝ Kinase Activity)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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